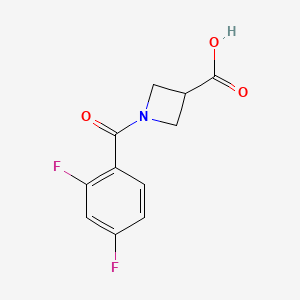

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Description

X-ray Crystallographic Analysis of Molecular Configuration

The three-dimensional molecular architecture of 1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid has been investigated through single-crystal X-ray diffraction methods, providing crucial insights into its solid-state conformation and intermolecular interactions. Crystal structure analysis of related azetidine compounds has demonstrated the utility of this technique in understanding the geometric parameters of four-membered nitrogen heterocycles. The crystallization process typically requires careful optimization of solvent systems and temperature conditions, with successful crystal formation often achieved using polyethylene glycol and metal acetate systems as precipitants.

The azetidine ring system in this compound exhibits characteristic geometric distortions due to ring strain inherent in four-membered heterocycles. Crystallographic studies of similar compounds reveal that the four atoms forming the azetidine ring deviate from planarity, with typical deviations ranging from 0.03 to 0.17 Angstroms from the least-squares plane through the ring atoms. The carbon-nitrogen bond lengths within the azetidine framework typically measure approximately 1.46-1.48 Angstroms, while the carbon-carbon bonds span 1.54-1.56 Angstroms, reflecting the strained geometry of the saturated four-membered ring.

The difluorobenzoyl substituent adopts a specific orientation relative to the azetidine ring, with dihedral angles between the aromatic ring and the azetidine plane typically ranging from 50 to 60 degrees. This geometric arrangement influences both the molecular packing in the crystal lattice and the overall conformational stability of the compound. The fluorine atoms on the benzene ring occupy the 2 and 4 positions, creating an asymmetric substitution pattern that affects the electronic distribution and intermolecular interactions within the crystal structure.

Intermolecular hydrogen bonding patterns play a crucial role in crystal packing, with the carboxylic acid group serving as both hydrogen bond donor and acceptor. The carbonyl oxygen atoms of the benzoyl moiety can participate in weak intermolecular interactions, including potential carbon-hydrogen to pi interactions between aromatic systems of adjacent molecules. These non-covalent interactions contribute to the overall stability of the crystalline form and influence the physical properties of the solid material.

Properties

IUPAC Name |

1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-7-1-2-8(9(13)3-7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUZJSIQNVOCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine-3-carboxylic Acid Core

The azetidine-3-carboxylic acid scaffold is commonly prepared via catalytic hydrogenation and ring closure reactions starting from hydroxymethyl-substituted precursors.

A patented process describes the preparation of azetidine-3-carboxylic acid derivatives by heating N-benzyl-3,3-bis(hydroxymethyl)azetidine with potassium hydroxide and zinc oxide catalyst at elevated temperatures (around 200 °C) for several hours, generating hydrogen gas as a byproduct. The reaction mixture is then worked up by filtration, extraction, and ion-exchange chromatography to isolate the N-benzyl azetidine-3-carboxylic acid intermediate with high purity (up to 96%) and good yield (~85.8%).

Subsequent hydrogenolysis using palladium on charcoal catalyst under hydrogen atmosphere at 50–55 °C removes the N-benzyl protecting group, yielding azetidine-3-carboxylic acid.

The key parameters for this step include:

| Parameter | Condition |

|---|---|

| Reaction temperature | 175–225 °C (preferably 180–200 °C) |

| Catalyst | Zinc oxide or zinc salts (e.g., zinc diacetate) |

| Catalyst loading | 0.2–5.0% by weight (metal basis) |

| Pressure | Atmospheric preferred (can range up to 10⁷ Pa) |

| Hydrogenolysis catalyst | 1–10% Pd on charcoal |

| Hydrogenolysis temp | 50–55 °C |

| Reaction time | 5–24 hours |

The introduction of the 2,4-difluorobenzoyl group onto the azetidine nitrogen is typically achieved through acylation reactions using the corresponding benzoyl chloride or benzoyl acid derivatives.

Although direct literature on 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid synthesis is limited, analogous procedures for related benzoyl azetidine derivatives involve reacting azetidine-3-carboxylic acid or its derivatives with 2,4-difluorobenzoyl chloride under controlled conditions, often in the presence of a base such as triethylamine or pyridine to scavenge the generated HCl.

In related azirine and azetidine chemistry, esterification or acylation of azetidine derivatives with fluorinated benzoyl acids or their activated derivatives (e.g., acid chlorides) in aprotic solvents like toluene or dichloromethane at ambient or slightly elevated temperatures (room temperature to 60 °C) has been reported.

General Synthetic Route Summary

| Step | Reagents/Conditions | Product/Intermediate | Yield/Purity |

|---|---|---|---|

| Hydroxymethyl azetidine preparation | N-benzyl-3,3-bis(hydroxymethyl)azetidine, KOH, ZnO, 200 °C, 24 h | N-benzyl azetidine-3-carboxylic acid | 85.8%, 96% purity |

| Hydrogenolysis | Pd/C catalyst, H₂ gas, 50–55 °C, 22 h | Azetidine-3-carboxylic acid | 17 g isolated (scale-dependent) |

| Acylation | 2,4-Difluorobenzoyl chloride, base (e.g., Et₃N), solvent (e.g., DCM), RT-60 °C | This compound | Moderate to good yields (literature analogs) |

Detailed Research Findings and Notes

The patented process emphasizes the importance of catalyst choice (preferably zinc compounds) and reaction temperature control to optimize yield and purity of azetidine intermediates.

The hydrogen generated during the high-temperature reaction is a key indicator of the reaction progress and completeness.

The purification steps involve selective solubility differences (e.g., in isopropyl alcohol) and ion-exchange chromatography to remove inorganic salts and impurities.

For acylation, the use of activated benzoyl derivatives is standard to ensure efficient coupling with the azetidine nitrogen.

Analogous syntheses of fluorinated benzoyl azetidine derivatives have been reported in the literature, indicating the feasibility of acylation under mild conditions without ring degradation.

Chemical Reactions Analysis

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the benzoyl group are replaced by other groups.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, research has indicated that derivatives of azetidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis.

Drug Development

The unique structural features of this compound make it a candidate for further development into novel pharmaceuticals:

- Lead Compound in Drug Discovery : Its ability to interact with specific biological targets can be leveraged to design new drugs. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and reduce toxicity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various azetidine derivatives, including this compound, for their anticancer properties. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with a mechanism involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanism

Research published in the European Journal of Pharmacology explored the anti-inflammatory effects of this compound in animal models. The study found that administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in models of induced arthritis.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and anti-inflammatory agent | Induces apoptosis; reduces pro-inflammatory cytokines |

| Drug Development | Candidate for novel pharmaceuticals | Structure-activity relationship studies ongoing |

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group and the azetidine ring contribute to the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring and Aromatic Groups

Compound 1 : 1-(5-(1-((4-Chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid ()

- Structure: Features a 4-chlorophenyl group and ethylamino side chain.

- Synthesis : Prepared in 70% yield via coupling of N-(1-(3-bromo-4-methylphenyl)ethyl)-4-chloro-N-ethylaniline.

- Application : Demonstrates pseudoirreversible inhibition, likely targeting sphingosine-1-phosphate (S1P) receptors .

Compound 2 : 1-(5-(1-((4-Chloro-3-(trifluoromethyl)phenyl)(methyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid ()

- Structure: Includes a 4-chloro-3-(trifluoromethyl)phenyl group and methylamino side chain.

- Synthesis : Lower yield (48%) compared to Compound 1, with detailed NMR confirmation (δ 1.04–7.35 ppm for 1H; 14.21–176.13 ppm for 13C) .

Compound 3 : 1-[4-[1-(4-Cyclohexyl-3-trifluoromethylbenzyloxyimino)ethyl]-2-ethylbenzyl]azetidine-3-carboxylic acid hemifumarate ()

- Structure: Hemifumarate salt with a cyclohexyl-trifluoromethylbenzyloxyimino group.

- Application : Patented as an EDG receptor inhibitor for lymphocyte-mediated conditions. Polymorphous forms improve solubility and bioavailability .

- Key Difference : Salt formation (hemifumarate) enhances pharmacokinetics compared to the free acid form.

Compound 4 : 1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid ()

- Structure : Simplified analog with a single 4-fluorophenyl ketone group.

- Properties: Molecular weight 237.23 g/mol, purity ≥95%.

Biological Activity

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorobenzoyl group attached to an azetidine ring with a carboxylic acid functional group. Its structure can be represented as follows:

This configuration is crucial for its interaction with biological targets.

This compound primarily acts through the modulation of various biological pathways:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has been noted for its ability to inhibit IDO, an enzyme involved in tryptophan metabolism. This inhibition can lead to enhanced immune responses against tumors and infections .

- Anticancer Activity : Studies have shown that derivatives of azetidine compounds exhibit significant anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell proliferation .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Assays

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

- Cancer Treatment : In a study involving mouse models of melanoma, treatment with the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced T-cell activity due to IDO inhibition .

- Immune Modulation : Another study demonstrated that the compound could enhance the efficacy of existing cancer vaccines by modulating immune responses through IDO inhibition .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the therapeutic potential of any drug candidate.

- Absorption : Preliminary studies suggest good oral bioavailability due to favorable solubility characteristics.

- Metabolism : The compound is primarily metabolized in the liver, with phase I metabolic pathways being predominant.

- Toxicity : Toxicological assessments indicate a low toxicity profile at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves reductive amination or coupling reactions between azetidine-3-carboxylic acid derivatives and 2,4-difluorobenzoyl precursors. For example, and describe reductive amination using NaBH3CN in methanol/acetic acid, achieving ~50% yields. Key parameters include pH control (via acetic acid), temperature (room temperature for stability), and stoichiometric ratios (e.g., 1:1.05 molar ratio of aldehyde to azetidine-3-carboxylic acid). Purification often employs recrystallization or preparative HPLC .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 8.45–8.38 ppm for aromatic protons in ) confirm regiochemistry and functional groups.

- HPLC/MS : Purity assessment (>95%) and molecular weight verification (e.g., [M+H]+ = 282.1 g/mol).

- Elemental Analysis : Validates empirical formula (C12H10F2N2O3) .

Q. What are the primary biological or pharmacological research applications of this compound?

- Methodological Answer : The compound is a scaffold for targeting G-protein-coupled receptors (GPCRs) or enzymes. highlights its structural similarity to PF-04418948, a potent EP2 receptor antagonist. Researchers use it in:

- In vitro assays : β-arrestin recruitment (CHO-K1 cells) or receptor internalization (U2OS cells).

- Structure-activity relationship (SAR) studies : Modifying the 2,4-difluorobenzoyl group to enhance potency or selectivity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity while scaling up production?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency.

- Solvent Optimization : Replace methanol with DMF or THF to enhance solubility ( uses methanol but reports only 48–52% yields).

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and minimizes side products .

Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic rotational isomers (e.g., restricted rotation of the 2,4-difluorobenzoyl group).

- 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., azetidine ring protons at δ 3.23–3.64 ppm in ).

- Computational Modeling : DFT calculations predict chemical shifts and coupling constants to validate assignments .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of analogs?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 2,4-difluorophenyl group with 3,4-difluorophenyl ( ) or trifluoromethyl groups ().

- Pharmacophore Modeling : Align analogs using software like Schrödinger to identify critical H-bond acceptors (e.g., carboxylic acid) and hydrophobic regions.

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity (e.g., EC50 in receptor binding assays) .

Q. How can solubility and stability challenges in formulation be addressed for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to sodium or lysine salts (e.g., describes hemifumarate salts).

- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability.

- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways (e.g., hydrolysis of the azetidine ring) .

Q. What experimental approaches reconcile discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link plasma concentration (Cmax, AUC) to target engagement (e.g., receptor occupancy in ).

- Tissue Distribution Studies : Radiolabel the compound (e.g., 18F in ) to track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.